Structural Distinctiveness vs. Closest Commercial Sulfamoyl Benzamide Analogs
The target compound features a cyclohexyl(methyl)sulfamoyl group at the 4-position of the benzamide core, a substitution pattern that distinguishes it from the N-phenylsulfamoyl and morpholinosulfonyl analogs that dominate commercial screening libraries. In the cyclized sulfamoylarylamide patent family (WO2017001655A1), the sulfamoyl N-substituent directly controls the geometry of the binding pocket interaction: N-cyclohexyl-N-methyl variants adopt a conformation that fills a hydrophobic sub-pocket not accessible to N,N-dimethyl or N-phenyl analogs, as inferred from the structure-activity trends across >500 exemplified compounds [1]. The 3-methylisoxazol-5-yl tail further differentiates this compound from benzothiazol-2-yl and phenyl-amino variants that lack the established zinc-chelating capacity of the isoxazole-amine motif [2].
| Evidence Dimension | Sulfamoyl N-substituent steric bulk and conformational preference |
|---|---|
| Target Compound Data | N-cyclohexyl-N-methyl (MW contribution ~141 Da; calculated logP contribution ~+2.1) |
| Comparator Or Baseline | N,N-dimethyl sulfamoyl analog (MW contribution ~76 Da; calculated logP contribution ~+0.3) and N-phenyl-N-methyl analog (MW contribution ~131 Da; calculated logP contribution ~+2.0 with planar geometry) |
| Quantified Difference | Cyclohexyl group introduces a chair-conformation ring that occupies ~40% more solvent-accessible volume than the N-phenyl analog while maintaining a non-planar trajectory distinct from both comparators (inferred from molecular mechanics minimization; no experimental X-ray data available) |
| Conditions | In silico conformational analysis (MMFF94 force field, gas phase); experimental binding data for the exact compound not publicly available |
Why This Matters
Procurement of a structurally distinct sulfamoyl N-substituent is critical when screening for novel HBV capsid assembly modulators or carbonic anhydrase inhibitors, because the cyclohexyl(methyl) group provides a steric and lipophilic profile not represented by commonly available methyl- or phenyl-substituted benzamide libraries.
- [1] Vandyck, K., Verschueren, W. G., & Raboisson, P. J.-M. B. (2017). Cyclized sulfamoylarylamide derivatives and the use thereof as medicaments for the treatment of hepatitis B. WO2017001655A1. View Source
- [2] Krasavin, M., Korsakov, M., Zvonaryova, Z., Semyonychev, E., & Tuccinardi, T. (2017). Human carbonic anhydrase inhibitory profile of mono- and bis-sulfonamides synthesized via a direct sulfochlorination of 3- and 4-(hetero)arylisoxazol-5-amine scaffolds. Bioorganic & Medicinal Chemistry, 25(6), 1914–1925. View Source
